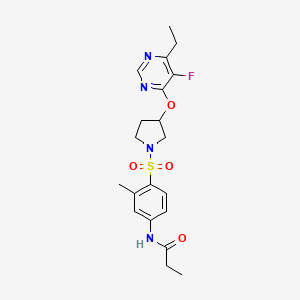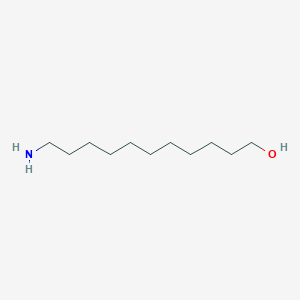
11-Aminoundecan-1-ol
Overview
Description
11-Aminoundecan-1-ol is an organic compound with the molecular formula C₁₁H₂₅NO. It is a bifunctional molecule, meaning it contains two functional groups: an amino group (-NH₂) and a hydroxyl group (-OH).
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Aminoundecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 11-aminoundecanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an anhydrous ether solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced through a similar reduction process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in bulk quantities and purified using advanced techniques such as chromatography and distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form primary amines or alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
11-Aminoundecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its bifunctional nature allows for versatile chemical modifications.
Biology: The compound has shown potential as an antimicrobial agent against human pathogens, including HIV and plant viruses.
Medicine: Research has indicated its efficacy in inhibiting the replication of human Herpes simplex virus types 1 and 2 (HSV) in vitro.
Industry: this compound is used in the production of specialty chemicals and pharmaceuticals. .
Mechanism of Action
The mechanism of action of 11-Aminoundecan-1-ol involves its ability to bind to specific receptors and stabilize them. This binding prevents the attachment of viruses to host cells, thereby inhibiting viral replication. The compound’s bifunctional nature allows it to interact with multiple molecular targets, enhancing its efficacy as an antimicrobial agent .
Comparison with Similar Compounds
11-Aminoundecanoic acid: Similar in structure but lacks the hydroxyl group.
1-Aminoundecane: Similar in structure but lacks the hydroxyl group.
11-Hydroxyundecanoic acid: Similar in structure but lacks the amino group.
Uniqueness: 11-Aminoundecan-1-ol is unique due to its bifunctional nature, containing both an amino and a hydroxyl group. This allows for a wider range of chemical reactions and applications compared to its similar counterparts .
Properties
IUPAC Name |
11-aminoundecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSCNTGILDKNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27780-89-8 | |
| Record name | 11-aminoundecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
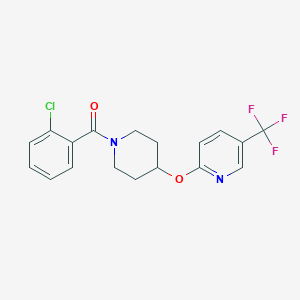
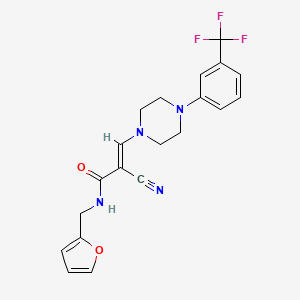

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)
![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)
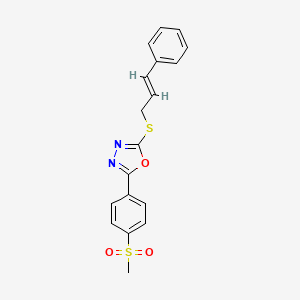
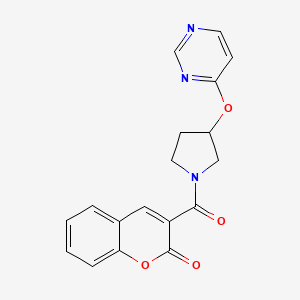

![N-(4-ethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2503977.png)
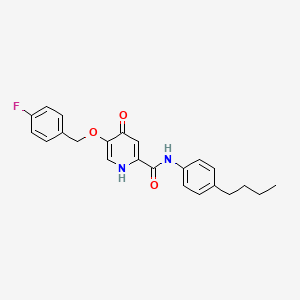
![4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2503981.png)
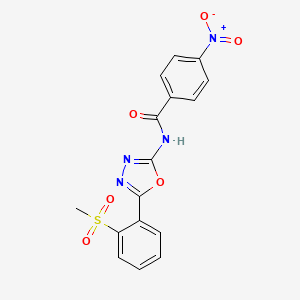
![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)
